Product packaging for Atorvastatin Allyl Ester(Cat. No.:CAS No. 915092-85-2)

Atorvastatin Allyl Ester

Cat. No.: B588387
CAS No.: 915092-85-2
M. Wt: 598.715
InChI Key: UCJZSDSELLJXGC-LOYHVIPDSA-N
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Description

Contextualization within Statin Analogue Development

The development of statins represents a landmark in medicinal chemistry for the treatment of hypercholesterolemia. The first statins were discovered as natural products from fungal metabolites. researchgate.net In 1976, Akira Endo isolated compactin (mevastatin) from Penicillium citrinum, the first identified inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. news-medical.netmdpi.com This was followed by the discovery of lovastatin (B1675250) from Aspergillus terreus, which became the first statin approved for use in the United States in 1987. news-medical.netjchemrev.com

These initial "Type I" statins are characterized by a decalin-ring structure. jchemrev.com The success of these natural products inspired efforts to create chemically modified and fully synthetic derivatives to achieve greater potency and improved properties. news-medical.net This led to a second generation of statins, often called "super-statins," which are entirely synthetic and feature different core structures. researchgate.net

Atorvastatin (B1662188), first synthesized in 1985, is a leading example of these synthetic statins. wikipedia.org Unlike its predecessors, it is built around a central, substituted pyrrole (B145914) ring instead of a decalin ring. mdpi.comacs.org The creation of analogues and derivatives, such as Atorvastatin Allyl Ester, is a continuation of the effort to explore the structure-activity relationships of statins, synthesize reference materials for analytical purposes, and investigate potential prodrug strategies. acs.orgnih.gov

Table 2: Comparison of Statin Types

Statin Type Origin Core Structure Example Representative Compounds Source
Type I (Natural) Fungal Fermentation Decalin Ring Lovastatin, Compactin, Pravastatin jchemrev.com
Type II (Synthetic) Fully Synthetic Pyrrole, Indole, Pyridine, etc. Atorvastatin, Fluvastatin, Rosuvastatin (B1679574) mdpi.comjchemrev.com

Rationale for Esterification in Medicinal Chemistry

Esterification, the reaction between an alcohol and a carboxylic acid to form an ester, is a fundamental and widely employed transformation in medicinal chemistry. rsc.orggeeksforgeeks.org One of its most significant applications is the creation of prodrugs. A prodrug is an inactive or less active molecule that is converted into the active drug within the body, often through enzymatic processes. nih.gov

The carboxylic acid group of a drug like Atorvastatin is polar, which can sometimes limit its bioavailability. By converting this acid into an ester, such as this compound, the polarity is masked. acs.org This can potentially enhance the molecule's ability to be absorbed. Once in the body, ubiquitous enzymes called esterases can cleave the ester bond, releasing the active carboxylic acid form of the drug at or near its site of action. nih.govacs.org

Research has specifically explored the creation of various Atorvastatin esters to evaluate them as potential prodrugs. nih.gov A 2016 study described the synthesis of eleven different ester prodrugs of Atorvastatin and found they were metabolically activated by the human carboxylesterase 1 (CES1) isozyme. nih.gov This demonstrates the deliberate strategy of using esterification to modify the parent drug's properties, a common practice in drug development and chemical biology. acs.org

Historical Overview of Atorvastatin Derivative Synthesis

The synthesis of Atorvastatin has evolved significantly since its initial creation. The first synthesis at Parke-Davis during its discovery phase produced a racemic mixture, from which the desired active enantiomer had to be separated. wikipedia.org For commercial production, more efficient and stereospecific methods were necessary. researchgate.net

The primary industrial synthesis of the Atorvastatin core relies on the Paal-Knorr pyrrole synthesis. acs.orgresearchgate.net This convergent approach involves the condensation of a complex 1,4-dicarbonyl compound with a primary amine to form the central pyrrole ring. acs.org This route has been a mainstay for large-scale production.

Table 3: Selected Synthetic Routes for the Atorvastatin Core

Synthetic Route Key Reaction Description Source
Paal-Knorr Route Paal-Knorr Condensation An industrial standard, this route involves the cyclocondensation of a 1,4-diketone with a primary amine to form the pyrrole ring. acs.orgresearchgate.net
Münchnone Route 1,3-Dipolar Cycloaddition A total synthesis was developed using a late-stage, regioselective cycloaddition of a münchnone (an oxazolium-5-olate) with an acetylene (B1199291) derivative. acs.org
Ugi Reaction Route Multi-Component Reaction (MCR) A concise, convergent synthesis was designed based on the Ugi four-component reaction to rapidly assemble a key intermediate, shortening the overall synthetic pathway. nih.govacs.org

The synthesis of derivatives like this compound occurs after the main heterocyclic core is assembled. It involves a standard esterification of the terminal carboxylic acid side-chain of Atorvastatin with allyl alcohol, typically in the presence of an acid catalyst or a coupling agent. geeksforgeeks.org This final modification allows researchers to produce specific derivatives for various research applications, including the development of analytical standards and the exploration of prodrug candidates. clearsynth.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H39FN2O5 B588387 Atorvastatin Allyl Ester CAS No. 915092-85-2

Properties

IUPAC Name

prop-2-enyl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H39FN2O5/c1-4-21-44-31(42)23-30(41)22-29(40)19-20-39-34(24(2)3)33(36(43)38-28-13-9-6-10-14-28)32(25-11-7-5-8-12-25)35(39)26-15-17-27(37)18-16-26/h4-18,24,29-30,40-41H,1,19-23H2,2-3H3,(H,38,43)/t29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJZSDSELLJXGC-LOYHVIPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)OCC=C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)OCC=C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H39FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20742612
Record name Prop-2-en-1-yl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20742612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

598.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915092-85-2
Record name Prop-2-en-1-yl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20742612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Synthesis and Derivatization Strategies of Atorvastatin Allyl Ester

Precursor Synthesis Pathways for Atorvastatin (B1662188) Core Structure

The construction of the polysubstituted pyrrole (B145914) core of atorvastatin is a critical phase in its synthesis. Various methodologies have been developed to assemble this central heterocyclic scaffold efficiently. The main retrosynthetic approaches focus on the formation of the pyrrole ring, followed by the attachment or formation of the chiral side chain. acs.org

The formation of the central pyrrole ring is a cornerstone of atorvastatin synthesis, with the Paal-Knorr and Hantzsch syntheses being two prominent methods.

Paal-Knorr Pyrrole Synthesis: This method is a classical and industrially significant route for constructing the atorvastatin pyrrole core. acs.orgnih.gov The synthesis involves a cyclocondensation reaction between a highly substituted 1,4-diketone intermediate and a primary amine that contains the chiral side chain. acs.orgrsc.org The reaction is often catalyzed by an acid, such as pivalic acid, and may be conducted in a toluene-heptane co-solvent system with azeotropic removal of water to drive the reaction to completion. biomolther.orgnih.gov This approach is considered a convergent strategy, improving upon earlier, more linear synthetic routes. rsc.org

Hantzsch Pyrrole Synthesis: The Hantzsch pyrrole synthesis offers a multicomponent alternative for assembling the atorvastatin core. acs.orgnih.gov This reaction typically involves three components: a β-dicarbonyl compound (like a β-ketoamide), a primary amine, and an α-haloketone or α-haloaldehyde. mdpi.comthieme-connect.de A notable advancement is the use of mechanochemical conditions, such as high-speed vibration milling, which can facilitate the Hantzsch reaction under solvent-free conditions, providing a greener and more efficient route to the atorvastatin lactone. scienceopen.comrsc.org Though historically less common for preparing highly substituted pyrroles, modern variations have made the Hantzsch synthesis a viable and concise route for atorvastatin precursors. thieme-connect.dersc.org

MethodologyKey ReactantsGeneral ConditionsKey AdvantagesReference
Paal-Knorr Synthesis1,4-Diketone, Primary Amine (with chiral side-chain)Acid-catalyzed (e.g., pivalic acid), often with azeotropic water removalConvergent, established industrial route acs.orgrsc.orgbiomolther.org
Hantzsch Synthesisβ-Ketoamide, Primary Amine, α-HaloketoneCan be performed under mechanochemical (solvent-free) conditionsMulticomponent, concise, improved efficiency with modern techniques mdpi.comthieme-connect.descienceopen.com

Multicomponent reactions (MCRs) are highly efficient transformations that combine three or more reactants in a single operation to form a complex product. acs.org

Ugi Four-Component Reaction (U-4CR): The Ugi reaction has been successfully applied to create a concise and convergent synthesis of atorvastatin. acs.orgnih.govox.ac.uk This approach significantly shortens the synthetic sequence to as few as four steps, a considerable improvement over the six or more steps required by traditional Paal-Knorr or münchnone routes. acs.orgsmolecule.com The U-4CR for an atorvastatin precursor involves the combination of four specific components: an aldehyde (such as p-fluorobenzaldehyde), an amine (the chiral side-chain precursor), a carboxylic acid (isobutyric acid), and a convertible isocyanide. acs.orgnih.gov This reaction yields an α-aminoacyl amide derivative, which serves as a versatile intermediate that can be further elaborated to form the final pyrrole structure. mdpi.comsmolecule.com

The heptanoic acid side chain of atorvastatin possesses two critical stereocenters ((3R, 5R)-dihydroxy), the correct configuration of which is essential for its biological activity. researchgate.netgoogle.com Both biocatalytic and traditional chemical methods have been developed to achieve high stereocontrol.

Biocatalytic and Enzymatic Routes: Enzymes are widely used to establish the correct stereochemistry of the side chain with high precision. researchgate.netjchemrev.com Ketoreductases (KREDs) and alcohol dehydrogenases are employed for the stereoselective reduction of a β-ketoester intermediate to generate the desired chiral alcohol. jchemrev.comnih.gov Another powerful biocatalytic tool is the enzyme 2-deoxyribose-5-phosphate aldolase (B8822740) (DERA), which can catalyze the stereoselective aldol (B89426) reaction to assemble the carbon backbone of the side chain. google.comresearchgate.net These enzymatic methods offer significant advantages due to their high selectivity and operation under mild conditions. researchgate.net

Chemical Synthesis Routes: Non-enzymatic chemical strategies have also been refined for stereocontrol. Organocatalysis provides a powerful approach; for instance, L-proline has been used to catalyze the α-aminooxylation of an aldehyde, a key step in one synthetic route to the side chain. researchgate.net Another advanced method involves the organocatalytic enantioselective desymmetrization of a cyclic anhydride (B1165640) to establish the C3 stereocenter. acs.org Additionally, the synthesis can begin from the "chiral pool," using readily available, enantiomerically pure starting materials like L-malic acid to provide the initial stereocenter. rsc.org

StrategyKey Method/ReagentDescriptionReference
Biocatalytic ReductionKetoreductases (KREDs) / DehydrogenasesEnzymatic reduction of a keto group to a specific stereoisomer of a hydroxyl group. jchemrev.comnih.gov
Biocatalytic C-C Formation2-Deoxyribose-5-phosphate aldolase (DERA)Enzymatic aldol reaction to build the chiral carbon backbone. google.comresearchgate.net
OrganocatalysisL-Proline / Chiral AminesUse of small organic molecules to catalyze stereoselective transformations. researchgate.net
Chiral Pool SynthesisL-Malic AcidUtilizes naturally occurring chiral molecules as starting materials. rsc.org

Multicomponent Reaction (MCR) Approaches (e.g., Ugi Reaction)

Esterification Techniques for Atorvastatin Allyl Ester Formation

Once the atorvastatin molecule, with its core pyrrole and chiral side chain terminating in a carboxylic acid, has been synthesized, the final step to obtain this compound is the esterification of this carboxylic acid moiety.

Direct chemical esterification is a standard and versatile method for converting a carboxylic acid into an ester. This transformation is typically achieved by reacting atorvastatin with an allyl-containing reagent, such as allyl alcohol. Common chemical methods that could be applied include:

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid (atorvastatin) with an excess of the alcohol (allyl alcohol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is driven to completion by removing the water formed as a byproduct.

Coupling Agent-Mediated Esterification: For sensitive substrates where harsh acidic conditions are undesirable, coupling agents can be used. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, allowing it to react with allyl alcohol under milder conditions. Research has shown that various atorvastatin esters can be synthesized in moderate to high yields, indicating the general feasibility of such standard esterification protocols. nih.gov

Enzymatic synthesis offers a green and highly specific alternative to chemical methods for ester formation. While direct enzymatic synthesis of this compound is not extensively documented, the principles of biocatalysis strongly support its feasibility.

Esterase-Catalyzed Synthesis: Enzymes such as lipases and carboxylesterases are known to catalyze esterification reactions. Studies on atorvastatin ester prodrugs have demonstrated that human carboxylesterase 1 (CES1) can efficiently hydrolyze these esters back to the active atorvastatin acid. nih.gov Since enzymatic reactions are reversible, the same enzymes could be used to catalyze the forward reaction—the synthesis of the ester. To achieve this, the reaction would typically be conducted in a non-aqueous organic solvent to shift the equilibrium towards ester formation rather than hydrolysis. This approach would involve incubating atorvastatin and allyl alcohol with a suitable lipase (B570770) or esterase to yield this compound.

Direct Chemical Esterification

Rational Design of Atorvastatin Ester Prodrugs

The rational design of prodrugs is a key strategy in medicinal chemistry to overcome undesirable properties of a pharmacologically active agent. In the case of atorvastatin, its therapeutic efficacy is well-established, but challenges such as low aqueous solubility and the potential for side effects have prompted the exploration of prodrug approaches. nih.govrsc.orgexo-ricerca.it The primary strategy for atorvastatin involves the chemical modification of its carboxylate group, which is crucial for its activity but also contributes to its pharmacokinetic limitations. nih.gov

The core principle behind this compound as a prodrug is its reliance on biorecognition by specific enzymes for its activation. The structural modification—the conversion of a carboxylic acid to an allyl ester—is central to this process. The esterified compound, known as prop-2-en-1-yl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate, is designed to be a substrate for human carboxylesterases. nih.govontosight.ai

Research into various ester prodrugs of atorvastatin has shown that they can be metabolically activated by these enzymes. nih.gov Specifically, the human carboxylesterase 1 (CES1) isozyme, which is highly expressed in the liver, has been identified as a key enzyme in the hydrolysis of these ester prodrugs. nih.gov This targeted activation in the liver is particularly advantageous for statins, as the liver is the primary site of cholesterol synthesis and the intended location for HMG-CoA reductase inhibition. nih.gov

The choice of the ester group—in this case, an allyl group—can influence the rate and specificity of this enzymatic hydrolysis. The electronic and steric properties of the allyl moiety modulate the interaction with the active site of the carboxylesterase, thereby affecting the release kinetics of the parent drug, atorvastatin. While some ester conjugates of atorvastatin have demonstrated partial hydrolysis even in the absence of enzymes, the primary activation pathway is enzymatic, underscoring the importance of the ester's structure for effective biorecognition. nih.gov

Stereochemistry is a critical factor in the efficacy of atorvastatin, with the (3R,5R) configuration of the heptanoic acid side chain being essential for its potent inhibitory activity against HMG-CoA reductase. newdrugapprovals.org When developing prodrugs like this compound, maintaining this stereochemical integrity is paramount.

A more advanced stereochemical concept relevant to drug design is atropisomerism, a form of axial chirality that arises from hindered rotation around a single bond, typically between two aryl rings. nih.govscirp.org This restricted rotation creates stereoisomers that can be stable and separable. nih.gov Atropisomers are classified based on their rotational half-life; Class 3 atropisomers, with high rotational energy barriers, are stable enough to be considered for drug development as single entities. acs.org

In the context of atorvastatin, researchers have explored inducing atropisomerism by making structural modifications to the pyrrole core. mdpi.com By introducing bulky substituents at position 3 of the pyrrole ring, a stable chiral axis can be created between the pyrrole and the phenyl ring. mdpi.com This results in atropisomeric diastereomers of the atorvastatin prodrug, each of which can exhibit distinct pharmacological properties. mdpi.comnih.gov Although this compound itself does not inherently possess this additional chiral axis, the principles derived from studies on atropisomeric atorvastatin analogues ("atropostatins") are crucial for the rational design of future derivatives. mdpi.com Computational methods, such as DFT calculations, can predict the rotational energy barriers to assess the stability of potential atropisomers. mdpi.comresearchgate.net

Table 1: Calculated Rotational Energy Barriers for Atorvastatin Model Compounds with Different Substituents This table illustrates how varying the steric hindrance of substituents on the pyrrole ring can be used to rationally design atropisomers with stable chiral axes, a key consideration in advanced prodrug development. Data sourced from studies on atorvastatin model compounds.

Pyrrole Model Compound IDSubstituent at Position 3Estimated Rotational Energy Barrier (kcal/mol)Configurational Stability at 37 °C
1a Phenyl23.4Too low
1b o-Tolyl24.5Too low
1c 2,6-dimethylphenyl> 31Suitable for biological study
1d 1-Naphthyl> 31Suitable for biological study
1e 2,4,6-trimethylphenyl> 31Suitable for biological study
1f 9-Anthracenyl> 31Suitable for biological study
Data derived from Mancinelli et al., 2023. mdpi.com

These studies show that the different atropisomers can have significantly different binding energies and inhibitory constants (Ki) for the target enzyme, highlighting the importance of controlling axial chirality in drug design. mdpi.com

Structural Modifications for Biorecognition and Activation

Isolation and Purification Methodologies for Synthetic Products

The synthesis of this compound, like other esterification reactions, results in a crude mixture containing the desired product, unreacted starting materials (atorvastatin, allyl alcohol), the catalyst (often an acid), and potential byproducts. A systematic, multi-step process is therefore required to isolate and purify the final compound to a high degree of purity. scienceready.com.auflinnsci.com

The typical purification sequence involves several standard laboratory techniques:

Neutralization and Washing: The first step after the reaction is to neutralize the acidic catalyst. This is commonly achieved by washing the reaction mixture with a mild aqueous base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. scienceready.com.auyoutube.com This step also removes any unreacted atorvastatin acid by converting it into its water-soluble salt.

Solvent Extraction: The ester product is isolated from the aqueous mixture using a separating funnel in a liquid-liquid extraction process. scienceready.com.au An organic solvent that is immiscible with water, such as ethyl acetate (B1210297) or dichloromethane, is used to dissolve the lipophilic this compound, separating it into the organic layer. biomolther.org The aqueous layer, containing salts and other water-soluble impurities, is discarded. The organic layer may be further washed with brine (saturated NaCl solution) to remove residual water and water-soluble components. biomolther.org

Drying: To remove trace amounts of water dissolved in the organic solvent, a drying agent like anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) is added to the organic extract. youtube.combiomolther.org The drying agent is then removed by filtration.

Solvent Removal: The organic solvent is removed from the dried solution, typically using a rotary evaporator under reduced pressure, to yield the crude solid or oily product.

Final Purification: The final and most critical stage involves high-resolution purification techniques to separate the target compound from any remaining impurities.

Column Chromatography: This is the most common and versatile method for purifying organic compounds. The crude product is passed through a column of silica (B1680970) gel or alumina, and a solvent system (eluent) is used to separate the components based on their different polarities and affinities for the stationary phase. flinnsci.com

Crystallization: If the final product is a solid, recrystallization is a powerful technique for achieving high purity. The crude product is dissolved in a hot solvent or solvent mixture (e.g., isopropanol/water), and then allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.

Distillation: While effective for volatile liquids, distillation is generally not suitable for large, complex, and heat-sensitive molecules like this compound due to their very high boiling points and risk of thermal decomposition. scienceready.com.auweebly.com

The purity of the final product is typically assessed using analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods like NMR and Mass Spectrometry. flinnsci.com

Table 2: Summary of Purification Techniques for this compound This table outlines the purpose and application of common methodologies used in the isolation and purification of synthetic ester products.

TechniquePurposeDescription
Neutralization Catalyst & Acid RemovalWashing with a weak base (e.g., NaHCO₃) to neutralize acid catalyst and unreacted carboxylic acid. scienceready.com.auyoutube.com
Extraction Product IsolationUse of a separating funnel and an immiscible organic solvent to separate the ester from the aqueous phase. scienceready.com.aubiomolther.org
Drying Water RemovalAddition of an anhydrous salt (e.g., Na₂SO₄) to the organic solution to remove dissolved water. youtube.combiomolther.org
Column Chromatography High-Purity SeparationSeparation of the target compound from impurities based on differential adsorption on a stationary phase. flinnsci.com
Recrystallization Final Purification (Solids)Dissolving the crude product in a hot solvent and allowing it to cool to form pure crystals.

Advanced Analytical Characterization of Atorvastatin Allyl Ester

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the chemical structure of Atorvastatin (B1662188) Allyl Ester and identifying its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of organic molecules like Atorvastatin and its derivatives. acs.orgacs.org Both ¹H and ¹³C NMR are employed to elucidate the complex structure, with techniques like HETCOR (Heteronuclear Correlation) spectroscopy helping to assign specific carbon and proton signals. researchgate.net

In the solid state, NMR studies have revealed that the asymmetric unit of Atorvastatin calcium can contain two independent molecules, indicating potential for different conformations within a crystal lattice. researchgate.net While specific NMR data for the allyl ester is not extensively published, the foundational NMR analysis of Atorvastatin provides a critical reference. For instance, in studies of Atorvastatin, signals for aromatic protons have been identified around 6.95 and 7.22 ppm in ¹H NMR and at 125.6 and 128.6 ppm in ¹³C NMR. researchgate.net These established values for the core Atorvastatin structure serve as a basis for interpreting the spectra of its ester derivatives.

Table 1: Representative NMR Data for Atorvastatin Core Structure

NucleusChemical Shift (ppm)Assignment
¹H6.95, 7.22Aromatic Protons
¹³C125.6, 128.6Aromatic Carbons

Note: This data is for the parent Atorvastatin molecule and serves as a reference for the analysis of its derivatives. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Impurity Detection

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the molecular formula and identifying impurities. scirp.org The molecular formula for Atorvastatin Allyl Ester is C₃₆H₃₉FN₂O₅, corresponding to a molecular weight of 598.70 g/mol . scbt.com HRMS provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition.

When coupled with techniques like liquid chromatography (LC-HRMS), it becomes a powerful tool for separating and identifying related substances and potential degradation products. scirp.org For the parent compound, Atorvastatin, electrospray ionization (ESI) is commonly used, with the protonated molecule [M+H]⁺ appearing at m/z 559.2. emrespublisher.com Significant fragment ions are observed at m/z 466.2 and 440.2, corresponding to specific losses from the parent molecule. emrespublisher.com This fragmentation pattern is crucial for structural confirmation and can be adapted to analyze derivatives like the allyl ester. The use of tandem mass spectrometry (MS/MS) further aids in the structural elucidation of impurities. nih.gov

Table 2: Mass Spectrometry Data for Atorvastatin and its Allyl Ester Derivative

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Spec Data
AtorvastatinC₃₃H₃₅FN₂O₅558.64[M+H]⁺ at m/z 559.2
This compoundC₃₆H₃₉FN₂O₅598.70Expected [M+H]⁺ at m/z 599.7

Note: HRMS data for the allyl ester is based on its chemical formula. scbt.comemrespublisher.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of Atorvastatin calcium shows characteristic absorption bands. asianpubs.org Key peaks include O-H stretching around 3363 cm⁻¹, N-H stretching at approximately 3236 cm⁻¹, and a strong C=O stretching for the amide at 1651 cm⁻¹. researchgate.net For the allyl ester, additional characteristic peaks would be expected for the ester carbonyl group and the C=C bond of the allyl group. Esters conjugated with an aromatic ring typically show a strong band near 1280 cm⁻¹. asianpubs.org

Table 3: Key IR Absorption Bands for Atorvastatin Functional Groups

Wavenumber (cm⁻¹)Functional Group
~3363O-H Stretch
~3236N-H Stretch
~1651Amide C=O Stretch
~1280Ester C-O Stretch

Source: Data is based on Atorvastatin and general ester characteristics. asianpubs.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used for quantitative analysis and to confirm the presence of chromophoric groups. In ethanol, Atorvastatin exhibits an absorption maximum at approximately 244.2 nm. tsijournals.com Different studies have reported various maxima depending on the solvent, such as 246 nm in methanol (B129727). ijpsonline.comwjpmr.com The UV spectrum of Atorvastatin calcium shows multiple maxima, including peaks at 230 nm, 269 nm, and 313 nm. researchgate.net These absorptions are attributed to the electronic transitions within the pyrrole (B145914) and phenyl rings of the molecule.

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are essential for separating this compound from impurities and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are the most widely used techniques for the analysis of Atorvastatin and its related compounds. d-nb.infojddtonline.info These methods offer high resolution and sensitivity for both impurity profiling and quantification. nih.gov

HPLC: A typical reversed-phase HPLC method for Atorvastatin might use a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724), methanol, and a buffer solution. nih.govscispace.com Detection is commonly performed using a UV detector at wavelengths around 244 nm or 248 nm. nih.govmdpi.com Gradient elution is often employed to achieve optimal separation of Atorvastatin from its impurities, such as desfluoro-atorvastatin and diastereomers. nih.gov The retention time for Atorvastatin can vary depending on the specific method; for example, one method reported a retention time of approximately 8.32 minutes. scispace.com

UPLC: UPLC offers faster analysis times and improved resolution compared to conventional HPLC. emrespublisher.commdpi.com UPLC methods, often coupled with mass spectrometry (UPLC-MS/MS), provide high sensitivity and selectivity for the simultaneous determination of Atorvastatin and its metabolites. researchgate.net A UPLC method might use a C18 column with a mobile phase of acetonitrile and an aqueous buffer, achieving elution of all compounds within a few minutes. researchgate.netosf.io

Table 4: Example HPLC/UPLC Method Parameters for Atorvastatin Analysis

ParameterHPLCUPLC-MS/MS
Column C18 (250 x 4.6 mm)C18 (150 x 4.6 mm, 5.0 µm)
Mobile Phase Acetonitrile, Methanol, Phosphate (B84403) BufferAcetonitrile, 2mM Ammonium Formate
Flow Rate 1.0 mL/min0.7 mL/min
Detection UV at 240-248 nmMS/MS (Positive ESI)
Retention Time ~8.3 min< 5.2 min

Note: Parameters are examples from various published methods for Atorvastatin. nih.govscispace.comosf.io

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is another valuable technique for the analysis of Atorvastatin. jddtonline.info It is a simple, precise, and accurate method for the simultaneous estimation of Atorvastatin and other compounds in formulations. ijpsonline.com

For the analysis of Atorvastatin, pre-coated silica (B1680970) gel 60 F254 plates are typically used as the stationary phase. ijpsonline.comresearchgate.net A suitable mobile phase might consist of a mixture of solvents like chloroform, benzene, methanol, and acetic acid. ijpsonline.com After development, densitometric scanning is used for quantification, with detection often performed around 250 nm. ijpsonline.com The method can be validated for linearity, accuracy, and precision, with reported R_f values for Atorvastatin being around 0.23. researchgate.net

Table 5: HPTLC Method Parameters for Atorvastatin

ParameterDetails
Stationary Phase Pre-coated silica gel 60 F254 plates
Mobile Phase Chloroform:Benzene:Methanol:Acetic Acid (6:3:1:0.1 v/v/v/v)
Detection Wavelength 250 nm
R_f Value ~0.23

Source: Example parameters from a published HPTLC method for Atorvastatin. ijpsonline.comresearchgate.net

Capillary Electrophoresis (CE) Techniques

Capillary Electrophoresis (CE) has emerged as a powerful analytical technique for the separation and quantification of pharmaceuticals, offering advantages such as high efficiency, short analysis times, and minimal solvent consumption. helsinki.firesearchgate.net While specific CE methods dedicated exclusively to this compound are not extensively documented in peer-reviewed literature, the established methodologies for atorvastatin and its other esters provide a strong foundation for developing analytical protocols for the allyl ester derivative. helsinki.finih.govresearchgate.net

CE separates analytes based on their electrophoretic mobility in an electrolyte-filled capillary under the influence of an electric field. For compounds like this compound, which are structurally similar to the parent drug, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is particularly suitable. MEKC utilizes surfactants (like sodium dodecyl sulfate) above their critical micelle concentration, allowing for the separation of both charged and neutral molecules. researchgate.net

A hypothetical CE method for this compound could be developed based on existing methods for atorvastatin. For instance, a method for atorvastatin utilized a fused silica capillary with a background electrolyte solution composed of phosphate buffer and methanol. researchgate.net Another study on atorvastatin and its related substances employed a background electrolyte of sodium tetraborate (B1243019) buffer, sodium dodecyl sulphate, and methanol to achieve effective separation. researchgate.net

Table 1: Hypothetical Capillary Electrophoresis Parameters for this compound Analysis

ParameterCondition
Capillary Fused silica, 50 µm i.d., 58 cm total length
Background Electrolyte 25 mM Sodium Phosphate buffer (pH 6.5) containing 50 mM SDS and 20% (v/v) Acetonitrile
Applied Voltage 25 kV
Temperature 25 °C
Injection Hydrodynamic injection (e.g., 50 mbar for 5 s)
Detection UV detection at 246 nm
Internal Standard Diazepam

The development of a CE method for this compound would involve optimizing parameters such as buffer pH, concentration, organic modifier content, and applied voltage to achieve the desired resolution and sensitivity. The esterification of the carboxylic acid group in atorvastatin to form the allyl ester results in a more hydrophobic and neutral molecule at physiological pH, which would significantly influence its separation behavior in CE.

Validation of Analytical Methods for Specificity, Sensitivity, and Reproducibility

Specificity is the ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components. For this compound, this would involve demonstrating that the analytical signal is not affected by potential impurities from its synthesis or by other related substances.

Sensitivity of an analytical method is determined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest concentration of the analyte that can be detected but not necessarily quantified, while the LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. For atorvastatin, validated HPLC methods have achieved LOD and LOQ values in the µg/mL range. scispace.com

Reproducibility refers to the ability of the method to produce consistent results over time and in different laboratories. This is assessed through intra-day and inter-day precision studies, where the relative standard deviation (RSD) of the results is calculated. For validated atorvastatin methods, RSD values for precision are typically below 2%. nih.gov

Table 2: Representative Validation Parameters for an Analytical Method for this compound

ParameterTypical Acceptance CriteriaExample Value (Hypothetical)
Specificity No interference at the retention time of the analytePeak purity index > 0.999
Linearity (R²) ≥ 0.9990.9995
Range e.g., 1-100 µg/mL5-150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD)
- Repeatability (Intra-day)≤ 2.0%< 1.0%
- Intermediate Precision (Inter-day)≤ 2.0%< 1.5%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:10.3 µg/mL
Robustness % RSD ≤ 2.0% after minor changes in method parametersComplies

Impurity Profiling and Related Substances Analysis

Impurity profiling is a critical aspect of pharmaceutical analysis, as impurities can affect the safety and efficacy of the final drug product. For this compound, impurities can originate from the starting materials, by-products of the synthesis, or degradation products. emrespublisher.com The identification, quantification, and control of these impurities are mandated by regulatory authorities.

While a specific impurity profile for this compound is not detailed in the public domain, potential impurities can be inferred from the synthesis of atorvastatin and its esters. Common impurities in atorvastatin include diastereomers, desfluoro analogs, and other ester forms. emrespublisher.comresearchgate.net For this compound, specific impurities could include the corresponding diastereomers, products of incomplete esterification (atorvastatin acid), or by-products from the allyl alcohol used in the synthesis.

One identified related substance is the "Allyl Ester of Atorvastatin Cyclic (Isopropyl) Impurity". clearsynth.comlgcstandards.com This highlights the potential for complex cyclization reactions to occur during synthesis or storage, leading to the formation of structurally related impurities.

Advanced analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) are invaluable for the separation, identification, and quantification of impurities. researchgate.net

Table 3: Potential Impurities of this compound and their Characterization

Impurity NamePotential OriginAnalytical Characterization Technique
Atorvastatin Acid Incomplete esterificationHPLC-UV, LC-MS
(3S,5S)-Atorvastatin Allyl Ester Diastereomeric impurity from starting materialsChiral HPLC, CE
(3R,5S)-Atorvastatin Allyl Ester Diastereomeric impurity from starting materialsChiral HPLC, CE
Desfluoro-Atorvastatin Allyl Ester Impurity in the starting fluorophenyl precursorLC-MS for mass identification
Allyl Ester of Atorvastatin Cyclic (Isopropyl) Impurity Cyclization by-productLC-MS/MS for structural elucidation
Diallyl Atorvastatin Potential side reaction during esterificationLC-MS for mass identification

The comprehensive characterization of these impurities would involve their isolation and structural elucidation using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). The development of validated analytical methods to control these impurities within acceptable limits is a fundamental requirement for ensuring the quality of this compound.

Mechanistic and Preclinical Investigations of Atorvastatin Allyl Ester

In Vitro Enzyme Inhibition Studies

Kinetic Analysis of HMG-CoA Reductase Inhibition

Atorvastatin (B1662188), a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, is a cornerstone in the management of hypercholesterolemia. alquds.edu HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonate, a rate-limiting step in the biosynthesis of cholesterol. The inhibitory activity of statins, including atorvastatin, is crucial for their lipid-lowering effects. researchgate.net

Studies comparing different statins have shown variations in their inhibitory potency. For instance, in one analysis, the 50% inhibitory concentration (IC50) for atorvastatin against HMG-CoA reductase was 8.2 nM. researchgate.net Another potent statin, rosuvastatin (B1679574), exhibited an IC50 of 5.4 nM. researchgate.net These values highlight the high affinity of these drugs for the enzyme. The inhibitory constant (Ki) for rosuvastatin was found to be approximately 0.1 nM, indicating very tight binding to the enzyme. researchgate.net It is the active acid form of atorvastatin, released from the allyl ester prodrug, that exerts this potent inhibition.

Table 1: Comparative IC50 Values for HMG-CoA Reductase Inhibition by Various Statins

StatinIC50 (nM)
Rosuvastatin5.4 researchgate.net
Atorvastatin8.2 researchgate.net
Cerivastatin10.0 researchgate.net
Simvastatin (B1681759)11.2 researchgate.net
Fluvastatin27.6 researchgate.net
Pravastatin44.1 researchgate.net
This table is interactive. Click on the column headers to sort the data.

Cellular and Molecular Pharmacological Studies (non-human cell lines, preclinical models)

Esterase-Mediated Metabolic Activation in Cellular Lysates and Microsomal Fractions (e.g., human carboxylesterase 1)

The conversion of Atorvastatin Allyl Ester, and other ester prodrugs of atorvastatin, into the active drug is primarily mediated by carboxylesterases. nih.gov Human carboxylesterase 1 (CES1) is a key enzyme in this process, found predominantly in the liver, the primary site of cholesterol synthesis. nih.govresearchgate.net Studies have shown that ester prodrugs of atorvastatin are specifically activated by the human CES1 isozyme. nih.gov

Modulation of Intracellular Signaling Pathways (e.g., PPAR-signaling)

Beyond its direct effects on cholesterol synthesis, atorvastatin and its ester prodrugs can modulate various intracellular signaling pathways, including the peroxisome proliferator-activated receptor (PPAR) signaling pathway. mdpi.comnih.gov PPARs are transcription factors that play a significant role in regulating the metabolism of lipids, carbohydrates, and proteins. mdpi.com

Preclinical studies in hyperlipidemic rats have shown that an atorvastatin ester (Ate) can regulate lipid metabolism through the PPAR-signaling pathway. mdpi.comnih.gov Treatment with Ate was found to up-regulate the expression of PPARα and PPARγ. mdpi.com Activation of PPARs can influence the expression of genes involved in lipid transport and metabolism. For example, PPARγ can affect the expression of CD36, a scavenger receptor involved in fatty acid uptake. mdpi.com By modulating these pathways, this compound can exert beneficial effects on lipid profiles beyond just the inhibition of HMG-CoA reductase. Some studies suggest that the activation of PPAR-gamma by atorvastatin may be mediated by 15-deoxy-delta-12,14-PGJ2, an endogenous ligand for PPAR-gamma. nih.gov

Table 2: Effects of Atorvastatin Ester (Ate) on Gene and Protein Expression in Hyperlipidemic Rats

TargetEffect of Ate TreatmentSignaling Pathway
PPARαUpregulation mdpi.comPPAR-signaling mdpi.com
PPARγUpregulation mdpi.comPPAR-signaling mdpi.com
CD36Downregulation mdpi.comPPAR-signaling mdpi.com
HMGCRRegulation mdpi.comPPAR-signaling mdpi.com
This table is interactive. Click on the column headers to sort the data.

Effects on Cholesterol Biosynthesis and Regulation in Cellular Models

The primary effect of atorvastatin, following its release from the allyl ester prodrug, is the inhibition of cholesterol biosynthesis. In cellular models, such as the human hepatoma cell line HepG2, atorvastatin has been shown to acutely inhibit the synthesis of cholesterol and cholesteryl esters. nih.gov This leads to a reduction in intracellular cholesterol levels.

This depletion of intracellular cholesterol triggers a compensatory response. The cell increases the expression of the low-density lipoprotein (LDL) receptor gene, which leads to an increased uptake of LDL cholesterol from the circulation, further lowering plasma LDL levels. nih.gov Studies in HepG2 cells have demonstrated that atorvastatin treatment significantly increases LDL receptor mRNA levels. nih.gov

Furthermore, atorvastatin can affect the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and LDL, from liver cells. nih.govnih.gov In HepG2 cells, atorvastatin has been shown to reduce the secretion of apoB, apparently by enhancing its intracellular degradation. nih.govnih.gov This effect is thought to be a consequence of the reduced availability of cholesterol and cholesteryl esters necessary for the proper assembly of these lipoprotein particles. nih.gov

Investigation of Anti-inflammatory and Immunomodulatory Actions in Cell-Based Assays

Based on the available research, specific studies detailing the anti-inflammatory and immunomodulatory actions of this compound in cell-based assays have not been extensively reported. While the parent compound, atorvastatin, and other statins are known to possess anti-inflammatory and immunomodulatory properties, dedicated investigations into the specific effects of the allyl ester derivative in cellular models are not present in the provided search results. frontiersin.orgnih.govnih.gov

Analysis of Antiproliferative Effects in Various Cell Lines

There is a lack of specific research in the provided results investigating the antiproliferative effects of this compound across various cell lines. Studies have been conducted on the parent compound, atorvastatin, which has shown potential antiproliferative activity in certain cancer cell lines. surgeryresearchjournal.com However, these findings cannot be directly extrapolated to its allyl ester derivative, for which dedicated antiproliferative studies are not available in the searched literature.

Preclinical Animal Model Studies (focus on mechanistic insights)

Regulation of Lipid Metabolism in Animal Models (e.g., hyperlipidemia rats)

Preclinical investigations using a hyperlipidemia rat model have provided significant insights into the lipid-regulating effects of Atorvastatin Ester (Ate). mdpi.comresearchgate.net In a study where male Sprague Dawley rats were fed a high-fat diet (HFD) for seven months, administration of Atorvastatin Ester was shown to significantly improve metabolic disorders. mdpi.com

Biochemical analysis of serum from these animals revealed that treatment with Atorvastatin Ester led to a significant reduction in the levels of total cholesterol (TC) and low-density lipoprotein (LDL). mdpi.com Furthermore, the highest dose of Atorvastatin Ester also resulted in a significant decrease in serum triglycerides (TG), while levels of high-density lipoprotein (HDL) were increased. mdpi.com

Table 1: Effect of Atorvastatin Ester (Ate) on Serum Lipid Profile in Hyperlipidemic Rats

Group Total Cholesterol (TC) Triglycerides (TG) High-Density Lipoprotein (HDL) Low-Density Lipoprotein (LDL)
High-Fat Diet (HFD) Significantly Increased Increased No Significant Change Significantly Increased
HFD + Atorvastatin Significantly Reduced Significantly Reduced Significantly Increased Significantly Reduced
HFD + Ate (High Dose) Significantly Reduced Significantly Reduced Significantly Increased Significantly Reduced

This table is an interactive representation of findings described in the source material. mdpi.com

Mechanistically, the lipid-lowering effects of Atorvastatin Ester are believed to be mediated through the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway and the regulation of HMG-CoA Reductase (HMGCR) expression in the liver. mdpi.comresearchgate.netnih.gov RNA sequencing and subsequent Western blot analysis of liver tissue from the rat models demonstrated that Atorvastatin Ester regulates lipid metabolism via these pathways. mdpi.com The study noted that the expression of key proteins such as Lipoprotein Lipase (B570770) (LPL) and CD36 was significantly decreased in the liver of hyperlipidemia rats, and treatment with Atorvastatin Ester influenced the expression of these and other proteins in the PPAR signaling pathway. mdpi.com

Tissue-Specific Distribution and Uptake Mechanisms (e.g., hepatic uptake, in vitro permeation across biological barriers)

Studies in animal models indicate a pronounced tissue-specific action of Atorvastatin Ester, particularly within the liver. mdpi.comresearchgate.net The primary therapeutic effect of regulating lipid metabolism points to significant hepatic uptake and activity. mdpi.com Pathological examinations of liver tissue from hyperlipidemic rats treated with Atorvastatin Ester confirmed its efficacy at this site. mdpi.comresearchgate.net The use of Oil Red O (ORO) staining showed that the compound could ameliorate HFD-induced lipid deposition in the liver. mdpi.com

Specific research on the in vitro permeation of this compound across biological barriers was not found in the available search results.

Chemical Stability and Degradation Pathways of Atorvastatin Allyl Ester

Comprehensive Forced Degradation Studies

Forced degradation studies, or stress testing, expose the compound to conditions more severe than accelerated stability testing. This helps in identifying potential degradation products and understanding the degradation pathways.

Hydrolytic degradation involves the reaction of a substance with water. For Atorvastatin (B1662188) Allyl Ester, the ester linkage is the most probable site for hydrolysis, which would yield Atorvastatin and allyl alcohol. The rate and extent of this degradation are highly dependent on the pH of the solution.

Acidic Conditions: In the presence of acid, such as 0.1 N HCl, Atorvastatin Allyl Ester is expected to undergo hydrolysis. nih.govirjmets.com Studies on the parent compound, Atorvastatin, have shown significant degradation under acidic conditions. nih.govbeilstein-journals.org This degradation often follows first-order kinetics. mdpi.comnih.govemrespublisher.com For the allyl ester, the primary degradation product would be the parent Atorvastatin, which itself is known to degrade further under acidic stress, potentially forming lactone derivatives. beilstein-journals.org One study on Atorvastatin calcium showed the formation of two degradation products in an acidic medium. mdpi.com

Basic Conditions: Under basic conditions, such as 1 N NaOH, the ester hydrolysis of this compound is expected to be more rapid compared to neutral conditions. diva-portal.org While some studies on Atorvastatin calcium reported no degradation under basic hydrolysis nih.gov, others have observed degradation, which tends to follow zero-order kinetics. mdpi.comnih.govemrespublisher.com The degradation in a basic medium might lead to a reduction in the peak area of the parent compound without the formation of distinct new peaks in chromatographic analysis. mdpi.com The hydrolysis under basic conditions would result in the formation of the corresponding carboxylate salt of Atorvastatin.

Neutral Conditions: In neutral aqueous solutions, the hydrolysis of the ester is generally slower than under acidic or basic conditions. However, over time and with elevated temperatures, degradation can still occur. innovareacademics.in For statins in general, the order of stability has been reported as being greater in neutral and basic hydrolysis compared to acidic conditions. researchgate.net

ConditionExpected Primary Degradation of Allyl EsterObservations from Atorvastatin StudiesCitation
Acidic Hydrolysis Hydrolysis to Atorvastatin and allyl alcohol.Significant degradation, formation of lactone impurities. nih.govbeilstein-journals.orgmdpi.com
Basic Hydrolysis Saponification to Atorvastatin salt and allyl alcohol.Degradation observed, but can be less than in acidic conditions. nih.govmdpi.comnih.gov
Neutral Hydrolysis Slow hydrolysis to Atorvastatin and allyl alcohol.Generally more stable than in acidic conditions. innovareacademics.inresearchgate.net

Oxidative degradation is a common pathway for many pharmaceuticals. Atorvastatin has been shown to be susceptible to oxidation, typically using agents like hydrogen peroxide (H₂O₂). nih.gov The pyrrole (B145914) ring in the Atorvastatin molecule is a likely site for oxidation. nih.gov The oxidation of Atorvastatin can lead to the formation of several degradation products, including those with a molecular mass increased by two oxygen atoms, suggesting the formation of endoperoxides. nih.gov It is anticipated that this compound would exhibit similar susceptibility to oxidative stress, with the core ring structure being the primary target of oxidation rather than the allyl ester group itself. Studies have shown that oxidative stress can lead to a significant increase in impurities. mjcce.org.mk

Exposure to light, particularly UV radiation, can induce photodegradation. Atorvastatin is known to be sensitive to photolytic stress. nih.govirjmets.com The degradation mechanism often involves photo-oxygenation. nih.govresearchgate.net The exposure of Atorvastatin to UV light can induce the formation of cyclic impurities. The allyl group in this compound could potentially participate in photochemical reactions, but the primary chromophore responsible for light absorption and subsequent degradation resides in the core structure of the molecule. Therefore, the photodegradation pathways are expected to be similar to those of Atorvastatin, leading to the formation of various photoproducts. flemingcollege.ca

Elevated temperatures can cause thermal degradation of the compound. Atorvastatin has been shown to degrade under thermal stress, for instance, at 105°C for 10 days. nih.gov A study involving heating Atorvastatin calcium to 180-200°C resulted in the formation of five distinct degradation compounds. asianpubs.org For this compound, thermal stress would likely lead to the degradation of the core molecule, similar to Atorvastatin. Additionally, the ester bond could be susceptible to cleavage at high temperatures. Thermal degradation studies on film-coated tablets of Atorvastatin have shown an increase in certain impurities. mjcce.org.mk

Photolytic Degradation

Kinetic and Mechanistic Aspects of Degradation Processes

Understanding the kinetics and mechanisms of degradation is crucial for predicting the shelf-life and stability of a compound.

Kinetic studies on the degradation of Atorvastatin have provided valuable insights into its stability.

Hydrolytic Degradation Kinetics: The hydrolytic degradation of Atorvastatin in an acidic medium has been reported to follow first-order kinetics . mdpi.comnih.govemrespublisher.com A study determined the rate constant (k) for degradation in an acid medium to be 1.88 × 10⁻² s⁻¹. mdpi.comnih.govresearchgate.net In contrast, degradation in a basic medium was found to follow zero-order kinetics , with a rate constant of 2.35 × 10⁻⁴ mol L⁻¹ s⁻¹. mdpi.comnih.govresearchgate.net These findings suggest that Atorvastatin is less stable in acidic media compared to basic media. mdpi.comnih.gov It is highly probable that the hydrolytic degradation of this compound would follow similar kinetic models, with the rate constants being influenced by the specific reactivity of the allyl ester bond.

Photolytic Degradation Kinetics: The photodegradation of Atorvastatin in the presence of ferric ions has been shown to follow first-order kinetics , with a reported rate constant of 0.130 min⁻¹. scirp.org

Degradation ConditionReaction OrderRate Constant (k)Citation
Acidic Hydrolysis First-Order1.88 × 10⁻² s⁻¹ mdpi.comnih.govresearchgate.net
Basic Hydrolysis Zero-Order2.35 × 10⁻⁴ mol L⁻¹ s⁻¹ mdpi.comnih.govresearchgate.net
Photodegradation (with Fe³⁺) First-Order0.130 min⁻¹ scirp.org

Elucidation of Degradation Pathways and Byproduct Identification

The chemical stability of Atorvastatin and its derivatives, including this compound, is a critical aspect of its pharmaceutical profile. Degradation can occur under various stress conditions, leading to the formation of multiple byproducts. The primary degradation pathways involve hydrolysis, oxidation, and photolysis. nih.gov

Under hydrolytic conditions, particularly in acidic and basic environments, Atorvastatin and its esters are susceptible to degradation. In acidic media, Atorvastatin has been shown to undergo partial degradation, forming at least two significant degradation products. mdpi.com One of the main hydrolytic degradation products is the corresponding lactone, formed through intramolecular cyclization. nih.govresearchgate.net Other identified hydrolytic byproducts include the dehydrated drug and its lactone form, as well as diastereomers of the drug and its degradation products. nih.gov The rate of degradation has been observed to follow first-order kinetics in acidic conditions and zero-order kinetics in basic conditions, with greater instability noted in acidic mediums. mdpi.comemrespublisher.com

Oxidative stress also contributes to the degradation of Atorvastatin. When subjected to oxidative conditions, such as in the presence of hydrogen peroxide, Atorvastatin degrades to form several products. nih.govmdpi.com One of these is the lactone, which can also be formed via hydrolysis in the acidic environment of the peroxide solution. nih.gov Another is a product similar to a previously reported oxidative byproduct. nih.gov

Photodegradation is another significant pathway. Exposure to light, particularly UV radiation, can induce the formation of various degradation products. scirp.org Photolytic degradation in solution has been shown to yield a new, previously unidentified product, alongside others that have been previously documented. nih.gov The process can be influenced by the presence of other substances; for instance, the presence of ferric ions (Fe(III)) can accelerate the photodegradation of Atorvastatin, following first-order kinetics. scirp.org The exposure of Atorvastatin calcium in a solid state to UV light in the presence of air and water vapor can lead to photo-oxygenation reactions, resulting in compounds with a higher proportion of C=O bonds. nih.gov

A comprehensive analysis of Atorvastatin under stress conditions has led to the identification of several key degradation byproducts. These are often intermediates or related compounds from the synthesis process as well. Some of the identified byproducts are detailed in the table below.

Byproduct NameFormation Condition(s)Reference
Atorvastatin LactoneHydrolysis, Oxidation, Photodegradation nih.govresearchgate.net
Dehydrated AtorvastatinHydrolysis nih.gov
Dehydrated Atorvastatin LactoneHydrolysis nih.gov
Diastereomers of AtorvastatinHydrolysis nih.gov
Diastereomers of Atorvastatin LactoneHydrolysis nih.gov
Oxidative Degradation ProductOxidation nih.gov
Photodegradation ProductsPhotolysis nih.govscirp.org
Desfluoro AtorvastatinSynthesis Impurity researchgate.net
"Diamino Atorvastatin"Synthesis Impurity researchgate.net
Atorvastatin Methyl EsterSynthesis Impurity researchgate.net
Atorvastatin tert-Butyl EsterSynthesis Impurity researchgate.net

It is important to note that "this compound" itself can be considered a derivative or intermediate. scbt.com An impurity related to it, the "Allyl Ester of Atorvastatin Cyclic (Isopropyl) Impurity," is also recognized. clearsynth.commybiosource.comlabmix24.com

Influence of Environmental Parameters on Chemical Stability (e.g., pH, Temperature, Humidity, Light Exposure)

The stability of Atorvastatin and its esters is significantly influenced by environmental factors such as pH, temperature, humidity, and light exposure. nih.gov

pH: Atorvastatin's stability is highly pH-dependent. It demonstrates greater stability in alkaline conditions compared to acidic conditions. emrespublisher.comnih.gov Under acidic conditions (low pH), the rate of degradation is faster and follows first-order kinetics. mdpi.comemrespublisher.com In contrast, under basic conditions (high pH), the degradation follows zero-order kinetics. mdpi.comemrespublisher.com The conversion of the active dihydroxyheptanoic acid form to the inactive lactone form is catalyzed by acidic conditions. nih.gov Conversely, under slightly basic conditions, the dihydroxyheptanoic acid form is more energetically favored and stable. nih.gov For instance, an extemporaneous suspension of Atorvastatin was found to be stable at a pH of around 9.5-9.9. nih.gov

Temperature: Elevated temperatures generally accelerate the degradation of Atorvastatin. Stability studies of Atorvastatin emulsomes showed that storage at lower temperatures (4 ± 1 °C) is preferable to room temperature (25 ± 1 °C) for maintaining physicochemical stability. nih.gov However, some studies have shown Atorvastatin to be relatively stable under dry heat conditions for short periods. nih.gov The interplay between temperature and humidity is also crucial, as storage at elevated temperature and humidity (e.g., 40°C/75% RH) has been shown to negatively impact the dissolution rates of some statin formulations. researchgate.net

Humidity: Humidity is a critical factor affecting the stability of solid dosage forms of Atorvastatin. The amorphous form of Atorvastatin is known to be hygroscopic. google.com High humidity can lead to changes in the physical properties of tablets, such as hardness and dissolution patterns. researchgate.net The decrease in the elution velocity of some tablet formulations has been attributed to a reduction in tablet porosity caused by high humidity, particularly in formulations containing crospovidone. researchgate.net

Light Exposure: Exposure to light, especially UV radiation, can cause significant degradation of Atorvastatin. scirp.orgnih.gov Photodegradation can lead to the formation of various byproducts, including cyclic impurities. Studies on Atorvastatin calcium have shown that exposure to UV light induces photo-oxygenation reactions. nih.gov The photodegradation process is dependent on the presence of oxygen and water vapor. nih.gov Therefore, shielding from light is often necessary for the storage of Atorvastatin formulations to prevent degradation. researchgate.net

The following table summarizes the influence of these environmental parameters on the stability of Atorvastatin.

ParameterEffect on StabilityKey FindingsReferences
pH Less stable in acidic conditions, more stable in alkaline conditions.Degradation is faster in acidic media (first-order kinetics) than in basic media (zero-order kinetics). Lactonization is catalyzed by acid. mdpi.comemrespublisher.comnih.govnih.gov
Temperature Degradation rate increases with temperature.Lower temperatures (refrigerated) are generally better for long-term storage. nih.govresearchgate.net
Humidity High humidity can lead to physical and chemical changes, especially for amorphous forms.Can affect tablet hardness and dissolution rates due to moisture absorption. researchgate.netgoogle.com
Light Exposure UV and natural light can cause significant photodegradation.Leads to the formation of various degradation products. Shielding from light is recommended. scirp.orgnih.govresearchgate.net

Chemical Strategies for Enhanced Stability

Several chemical strategies have been developed to enhance the stability of Atorvastatin formulations. These strategies primarily focus on preventing degradation pathways such as hydrolysis and oxidation.

One common approach is the use of stabilizing agents. The addition of alkalizing agents can create a micro-environment with a pH that favors the stability of Atorvastatin. Formulations have been stabilized by incorporating alkali metal salt additives, such as sodium carbonate, sodium bicarbonate, and calcium carbonate, at concentrations between approximately 1.2% and less than 5% by weight. googleapis.com This helps to prevent the acid-catalyzed hydrolysis and subsequent lactonization of the drug.

Another strategy involves the formation of more stable salt forms of Atorvastatin. While Atorvastatin is commonly used as its calcium salt, other salt forms could potentially offer different stability profiles.

The inclusion of antioxidants in the formulation can mitigate oxidative degradation. Although not explicitly detailed for this compound in the provided context, this is a general strategy for stabilizing drugs susceptible to oxidation.

Furthermore, the physical form of the drug substance can be controlled. While amorphous Atorvastatin is used, it is known to be less stable than its crystalline forms. google.com However, crystalline forms may have different solubility and bioavailability profiles. A balance between stability and performance is therefore crucial. It has been proposed that stable formulations can be achieved with amorphous atorvastatin by controlling the amount of certain degradation products or related compounds within the formulation. google.com

Finally, formulation design plays a key role. For liquid formulations, such as suspensions, the use of appropriate suspending agents and buffering systems is critical to maintain pH and prevent degradation. nih.gov For solid dosage forms, protective coatings can be applied to tablets to provide a barrier against moisture and light.

Computational and Theoretical Studies on Atorvastatin Allyl Ester

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions (e.g., HMG-CoA Reductase binding)

Molecular docking and molecular dynamics (MD) simulations are instrumental in elucidating how Atorvastatin (B1662188) Allyl Ester interacts with its primary biological target, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. While specific studies on the allyl ester are not extensively published, a wealth of data on atorvastatin and its analogues provides a strong basis for understanding its binding mechanism. nih.gov

Molecular Docking: Docking studies predict the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction. For statins, the HMG-CoA-like pharmacophore is crucial for binding within the active site of the HMG-CoA reductase enzyme. nih.gov Atorvastatin and its derivatives act as competitive inhibitors by occupying the same binding pocket as the native HMG-CoA substrate. nih.gov The binding affinity is governed by a series of polar and non-polar interactions with key amino acid residues.

Research on atorvastatin analogues has identified several critical residues involved in the binding within the HMG-CoA reductase active site. nih.gov The dihydroxyheptanoic acid portion of the molecule forms hydrogen bonds with residues such as Arginine 590 (Arg590), Lysine 735 (Lys735), Aspartic Acid 690 (Asp690), and Asparagine 686 (Asn686). nih.gov The hydrophobic rings of the atorvastatin structure interact with non-polar regions of the binding site. nih.gov In Atorvastatin Allyl Ester, the esterification of the carboxylic acid group would alter the hydrogen bonding pattern compared to atorvastatin acid but would likely increase its lipophilicity, potentially influencing interactions within hydrophobic pockets of the enzyme.

Table 1: Key Amino Acid Residues in HMG-CoA Reductase Interacting with Atorvastatin Analogues
Amino Acid ResidueType of InteractionSignificance in Binding
Arg590Polar / ElectrostaticForms hydrogen bonds with the HMG-CoA-like moiety of the statin. nih.gov
Lys735Polar / ElectrostaticKey hydrogen bonding partner. nih.gov
Asp690Polar / ElectrostaticContributes to the polar interaction network. nih.gov
Asn686Polar / ElectrostaticParticipates in hydrogen bonding. nih.gov
Hydrophobic PocketsHydrophobic / Non-polarInteracts with the phenyl and pyrrole (B145914) rings of the atorvastatin core. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR studies are computational methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. mdpi.com These models are expressed as mathematical equations that can be used to predict the activity or properties of new, untested compounds.

QSAR Modeling: For HMG-CoA reductase inhibitors, QSAR models are developed to predict their inhibitory potency (e.g., IC₅₀ values). sciforschenonline.org Studies on atorvastatin analogues have successfully used techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These 3D-QSAR methods build models based on the steric and electrostatic fields surrounding the molecules. The results consistently show that both hydrophobic and electrostatic characteristics are critical for the inhibitory activity of atorvastatin-like compounds. nih.gov

While a specific QSAR model for this compound is not publicly documented, its activity could be predicted using existing models for atorvastatin analogues. The model would use calculated molecular descriptors for the allyl ester—such as its logP (lipophilicity), molecular weight, and electronic properties—to estimate its potential as an HMG-CoA reductase inhibitor compared to other derivatives. The introduction of the allyl ester group would primarily modify descriptors related to lipophilicity and hydrogen bonding capability.

QSPR Modeling: QSPR models for this compound would aim to predict its physicochemical properties, such as solubility, melting point, or chromatographic retention time. These models are built similarly to QSAR models but use physical properties as the dependent variable. They are valuable in the early stages of drug development for predicting formulation characteristics and metabolic fate.

Table 2: Common Molecular Descriptors in QSAR/QSPR Models for Statin Analogues
Descriptor ClassExample DescriptorsRelevance
TopologicalMolecular Weight, Connectivity IndicesDescribes the size and branching of the molecule. mdpi.com
ElectronicPartial Charges, Dipole MomentQuantifies the electronic distribution and potential for polar interactions. nih.gov
HydrophobicLogP, ALogPMeasures the lipophilicity, which affects membrane permeability and hydrophobic interactions. mdpi.com
3D / StericMolecular Volume, Surface AreaDescribes the three-dimensional shape and size, crucial for receptor fit. sciforschenonline.org

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., TD-DFT for stereochemistry)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure, stability, and reactivity of molecules. nih.gov

Electronic Structure and Reactivity: DFT calculations can be used to determine the distribution of electrons within this compound, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is crucial for predicting its reactivity in chemical and biological systems. For example, DFT studies on atorvastatin have investigated the mechanism of the pH-dependent interconversion between its active hydroxy acid form and its inactive lactone form. nih.gov Such calculations reveal the energy barriers for these reactions. For this compound, similar calculations could predict its susceptibility to hydrolysis (cleavage of the ester bond) by mapping the electrostatic potential and identifying sites prone to nucleophilic attack.

Stereochemistry Determination: Atorvastatin has multiple chiral centers, making its stereochemistry critical for its biological activity. Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the chiroptical properties of molecules, such as their Electronic Circular Dichroism (ECD) spectra. researchgate.net By comparing the computationally predicted ECD spectrum with the experimentally measured one, the absolute configuration of a chiral molecule can be determined. researchgate.netresearchgate.net This technique would be invaluable for confirming the absolute stereochemistry of this compound produced during synthesis, ensuring that the correct, biologically active isomer is obtained.

Table 3: Applications of Quantum Chemical Calculations for this compound
Computational MethodPredicted PropertyApplication
Density Functional Theory (DFT)Optimized Geometry, Electronic PotentialPredicting the most stable 3D structure and sites of chemical reactivity. nih.gov
DFTReaction Energy BarriersInvestigating the mechanisms and favorability of reactions like hydrolysis or lactonization. nih.gov
Time-Dependent DFT (TD-DFT)Electronic Circular Dichroism (ECD) SpectraDetermining the absolute configuration of chiral centers. researchgate.netresearchgate.net

Predictive Modeling for Chemical Stability and Degradation Pathways

Predictive modeling helps to forecast the chemical stability of this compound under various conditions and to identify its likely degradation products. This is essential for determining appropriate storage conditions and shelf-life.

The stability of atorvastatin itself has been studied under stress conditions, including acidic, basic, oxidative, and photolytic stress. mdpi.com It is known to degrade under both acidic and basic conditions. mdpi.comemrespublisher.com For this compound, two primary degradation routes are expected:

Hydrolysis of the Ester Bond: This is a common degradation pathway for ester prodrugs. The allyl ester bond can be cleaved via acid- or base-catalyzed hydrolysis to yield atorvastatin (in its hydroxy acid form) and allyl alcohol. The rate of this hydrolysis would be dependent on pH and temperature.

Degradation of the Atorvastatin Core: The core structure of the molecule is susceptible to degradation pathways similar to those of atorvastatin. Studies have shown that under acidic stress, atorvastatin degrades into specific products via pathways likely involving the pyrrole core and side chains. mdpi.com

Predictive models can be developed based on kinetic data from forced degradation studies. mdpi.com By measuring the rate of disappearance of the parent compound and the appearance of degradation products under different stress conditions (e.g., pH, temperature, light), kinetic models such as zero-order or first-order can be fitted to the data. mdpi.com These models can then be used to predict the shelf-life of a formulation containing this compound.

Table 4: Predicted Degradation of this compound Under Stress Conditions (Inferred from Atorvastatin Data)
Stress ConditionLikely Degradation PathwayPrimary Degradation Products
Acidic (e.g., HCl)Hydrolysis of the allyl ester; Degradation of the atorvastatin core. mdpi.comAtorvastatin, Allyl Alcohol, Atorvastatin acid degradation products. mdpi.com
Basic (e.g., NaOH)Hydrolysis of the allyl ester; Degradation of the atorvastatin core. mdpi.comAtorvastatin, Allyl Alcohol, Atorvastatin base degradation products. mdpi.com
Oxidative (e.g., H₂O₂)Oxidation of the pyrrole ring and other susceptible moieties. mdpi.comOxidized atorvastatin derivatives.
Enzymatic (e.g., Esterases)Metabolic hydrolysis of the ester bond. nih.govAtorvastatin, Allyl Alcohol.

Future Directions in Atorvastatin Allyl Ester Research

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of atorvastatin (B1662188) and its derivatives has traditionally involved multi-step processes. nih.govacs.org Future research is increasingly focused on developing more sustainable and efficient synthetic routes.

Green Chemistry Approaches: The pharmaceutical industry is progressively adopting green chemistry principles to minimize environmental impact. mdpi.com For Atorvastatin Allyl Ester, this involves:

Biocatalysis: Utilizing enzymes, such as ketoreductases and halohydrin dehalogenases, can lead to highly selective and environmentally friendly processes. rsc.org For instance, a two-step, three-enzyme process has been developed for a key atorvastatin intermediate, significantly improving volumetric productivity and reducing the environmental factor (E-factor). rsc.org

Solvent-Free or Green Solvents: Replacing hazardous solvents like tetrahydrofuran (B95107) (THF) with greener alternatives such as water or employing solvent-free mechanochemical methods can reduce waste and toxicity. mdpi.com Water, being non-flammable, non-toxic, and readily available, is a prime candidate. mdpi.com

Multi-Component Reactions (MCRs): MCRs, such as the Ugi reaction, offer a convergent approach to synthesize complex molecules like atorvastatin in fewer steps, thereby improving efficiency and reducing waste. acs.org

Novel Synthetic Strategies: Beyond green chemistry, novel chemical strategies are being explored to streamline the synthesis of atorvastatin derivatives. The Paal-Knorr synthesis has been a conventional method for creating the central pyrrole (B145914) ring of atorvastatin. acs.orgresearchgate.net However, newer approaches like the münchnone cycloaddition and one-pot Stetter/Paal–Knorr reaction sequences are being investigated to optimize the synthesis. nih.govacs.org

Advanced Preclinical Characterization of Pleiotropic Effects

Statins, including atorvastatin, exhibit beneficial cardiovascular effects beyond their primary lipid-lowering action, known as pleiotropic effects. nih.govnih.gov These effects include improving endothelial function, reducing inflammation and oxidative stress, and stabilizing atherosclerotic plaques. nih.govnih.govresearchgate.net The mechanisms behind these effects are thought to involve the inhibition of isoprenoid synthesis, which affects intracellular signaling molecules like Rho, Ras, and Rac. nih.govnih.gov

Future preclinical research on this compound will likely focus on a deeper characterization of these pleiotropic effects. This could involve:

In-depth Mechanistic Studies: Investigating the specific molecular pathways through which this compound exerts its pleiotropic effects. This may include examining its influence on signaling pathways like ERK1/2, P38, and Smad3, as well as its interaction with receptors like the peroxisome proliferator-activated receptors (PPARs). nih.govresearchgate.net

Comparative Studies: Comparing the pleiotropic effects of this compound with atorvastatin and other statins. Studies have shown differences in the pleiotropic effects between lipophilic and hydrophilic statins, and among different statins. nih.govfortunejournals.com For example, a study comparing atorvastatin and simvastatin (B1681759) found different associations with altered mental status. ahajournals.org

Advanced In Vivo Models: Utilizing sophisticated animal models of cardiovascular and other diseases to evaluate the therapeutic potential of this compound beyond hypercholesterolemia. Preclinical studies in hyperlipidemia rat models have already shown that atorvastatin esters can regulate lipid metabolism. mdpi.com

Development of Innovative Analytical Platforms for Impurity Control and Stability Monitoring

Ensuring the purity and stability of active pharmaceutical ingredients (APIs) like this compound is critical for safety and efficacy. The presence of impurities, which can arise during synthesis or degradation, can have unintended pharmacological or toxicological effects. researchgate.net

Advanced Analytical Techniques: The development of robust analytical methods is crucial for quality control. High-performance liquid chromatography (HPLC) is a cornerstone technique for analyzing atorvastatin and its impurities. oup.comresearchgate.net Future advancements in this area may include:

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC methods offer faster and more efficient separations compared to conventional HPLC. researchgate.net

Mass Spectrometry (MS) Coupling: Coupling liquid chromatography with mass spectrometry (LC-MS) provides enhanced sensitivity and specificity for identifying and quantifying impurities, even at very low levels. The ACQUITY QDa II Mass Detector is an example of a tool that can be used for this purpose.

Novel Stationary Phases: The use of advanced column technologies, such as core-shell particles and cyano stationary phases, can improve the resolution and selectivity of separations. mjcce.org.mk

Stability-Indicating Methods: Forced degradation studies are essential to develop stability-indicating analytical methods that can separate the API from its degradation products. nih.gov These studies involve subjecting the drug substance to stress conditions like acid and alkali hydrolysis, oxidation, and heat. nih.gov For this compound, controlled stability studies under various pH, temperature, and humidity conditions will be necessary to identify potential degradation products and establish its shelf-life.

Analytical TechniqueApplication in this compound AnalysisKey Advantages
HPLC/UHPLC Quantification of this compound and its impurities. oup.comresearchgate.netresearchgate.netRobust, reliable, and widely available. UHPLC offers higher speed and resolution.
LC-MS Identification and quantification of trace-level impurities and degradation products. High sensitivity and specificity, provides molecular weight information.
Core-Shell Column Technology Improved chromatographic resolution and efficiency. mjcce.org.mkHigher efficiency than fully porous particles at lower backpressures.
Forced Degradation Studies Development of stability-indicating methods. nih.govEnsures the analytical method can detect degradation over time.

Potential for Further Chemical Modification and Design of Next-Generation Derivatives

The chemical structure of this compound provides a scaffold for further modification to design next-generation derivatives with improved properties. ontosight.ai

Strategies for Derivative Design:

Enhanced Hepatoselectivity and Solubility: One strategy to reduce potential side effects of statins is to increase their liver selectivity. nih.gov This can be achieved by increasing the hydrophilicity of the molecule, for example, through conjugation with carbohydrate residues. nih.govrsc.org Such modifications can also improve water solubility and bioavailability. nih.govrsc.org

Prodrug Approaches: Designing prodrugs that are converted to the active form in the body can improve drug delivery and targeting. nih.gov

Introduction of Different Functional Groups: Molecular modeling studies, such as 3D-QSAR and molecular dynamics simulations, can be used to predict how the introduction of different functional groups, like fluorine atoms, might enhance the inhibitory activity of atorvastatin analogues against HMG-CoA reductase. researchgate.net

Future Research Goals: The primary goals for designing next-generation derivatives of this compound would be to:

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing Atorvastatin Allyl Ester, particularly regarding Pd-catalyzed allyl ester removal?

  • Methodological Answer : The Pd-catalyzed allyl ester removal involves using palladium-based catalysts (e.g., Pd(PPh₃)₄) in anhydrous tetrahydrofuran (THF) under inert atmospheres. Key steps include substrate activation, catalytic deprotection, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Reaction progress is monitored using thin-layer chromatography (TLC) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer : Fourier-transform infrared spectroscopy (FT-IR) confirms ester carbonyl stretching (~1740 cm⁻¹). Nuclear magnetic resonance (¹³C NMR) identifies allyl protons (δ 5.8–5.2 ppm) and ester carbons (δ 170–165 ppm). Gas chromatography-mass spectrometry (GC-MS) validates molecular weight (e.g., m/z 555 for this compound) .

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Methodological Answer : Detailed documentation of reaction conditions (temperature, solvent purity, catalyst loading) is essential. Protocols should align with guidelines for reporting experimental procedures (e.g., Beilstein Journal standards), including raw data deposition in supplementary materials .

Q. What factors influence the stability of this compound during storage?

  • Methodological Answer : Stability is pH-dependent (optimal pH 6–8) and sensitive to light. Store lyophilized forms at –20°C in amber vials. For solutions, use inert solvents (e.g., dimethyl sulfoxide) and avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How do CETP gene polymorphisms modify the lipid-lowering efficacy of this compound?

  • Methodological Answer : Genotype patients for CETP TaqIB or A-629C polymorphisms using PCR-RFLP. In B1B1/CC carriers, this compound reduces CETP mass by 29% (vs. 21% in B2B2) and increases HDL-C by 7.2% (vs. 0.5% in B2B2). Dose-response studies (10–80 mg/day) are required to validate pharmacogenomic interactions .

Q. What advanced analytical methods are suitable for quantifying this compound in biological matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 244 nm) using a C18 column (5 µm, 250 × 4.6 mm) and mobile phase (acetonitrile:phosphate buffer, pH 3.0, 55:45 v/v). Validate methods per ICH guidelines (LOD: 0.1 µg/mL, LOQ: 0.3 µg/mL) .

Q. How can in vitro models assess this compound’s drug-drug interactions with cytochrome P450 inhibitors?

  • Methodological Answer : Use human liver microsomes (HLMs) incubated with this compound and CYP3A4 inhibitors (e.g., ketoconazole). Monitor metabolite formation (e.g., ortho-hydroxy metabolite) via LC-MS/MS. Calculate inhibition constants (Ki) to predict clinical interactions .

Q. What strategies resolve contradictions in data on this compound’s oxidative stress modulation?

  • Methodological Answer : Compare in vivo rodent models (e.g., high-cholesterol diet-induced oxidative stress) with in vitro assays (e.g., malondialdehyde levels in HepG2 cells). Use multivariate analysis to control for confounding variables (dose, duration, genetic background) .

Methodological Best Practices

  • Synthetic Optimization : Screen alternative catalysts (e.g., Pd₂(dba)₃) and solvents (e.g., dichloromethane) to improve yield .
  • Data Validation : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) and compare retention times with reference standards .
  • Ethical Reporting : Disclose conflicts of interest and deposit raw datasets in public repositories (e.g., Zenodo) to enhance transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.